molecular formula C30H48NO10P B162775 [3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate CAS No. 126605-70-7

[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate

Cat. No.: B162775
CAS No.: 126605-70-7
M. Wt: 613.7 g/mol
InChI Key: IEXHVRAIBNTGPA-ZWDVXTLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate is a member of the phosphazomycin family, which are natural products secreted by various streptomycetes. These compounds are known for their antifungal and antitumor activities. This compound, in particular, has shown strong antifungal properties and is a subject of interest in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: [3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate is typically isolated from the fermentation broth of Streptomyces sp. HK-803. The strain is cultured at 28°C for 90 hours in a tank fermenter containing a specific production medium. The fermentation broth is then filtered, and the mycelial cake is extracted with 70% aqueous acetone. The extract is subjected to chromatography on a column of MCI-GEL packed with 50% aqueous acetone. Further purification is achieved using Sephadex LH-20 chromatography with 50% aqueous acetone, resulting in a colorless crystalline powder .

Industrial Production Methods: Industrial production of phosphazomycin C2 follows similar steps but on a larger scale. The fermentation process is optimized to increase yield, and advanced chromatographic techniques are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: [3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is soluble in methanol, ethanol, and alkaline water, slightly soluble in acetone and water, and insoluble in chloroform, benzene, and ether .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of phosphazomycin C2, which can be further studied for their biological activities.

Scientific Research Applications

Mechanism of Action

[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate exerts its effects by inhibiting protein phosphatase 2A (PP2A), a key enzyme involved in various cellular processes. The compound covalently modifies the cysteine-269 residue of the PP2Ac-subunit, leading to the inhibition of the enzyme’s activity . This inhibition disrupts cellular signaling pathways, resulting in antifungal and antitumor effects.

Comparison with Similar Compounds

[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate is structurally similar to other compounds in the phosphazomycin family, such as phosphazomycin A and phosphazomycin B. These compounds share common structural moieties but differ in the acyl substituent at the C-18 hydroxyl position . Other similar compounds include phospholines and leustroducsins, which also possess antifungal and antitumor activities . The unique structural features of phosphazomycin C2, such as its specific acyl substituent, contribute to its distinct biological activities.

Properties

CAS No.

126605-70-7

Molecular Formula

C30H48NO10P

Molecular Weight

613.7 g/mol

IUPAC Name

[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate

InChI

InChI=1S/C30H48NO10P/c1-4-21(3)29(34)39-25-12-8-10-22(19-25)9-6-7-11-24(32)20-27(41-42(36,37)38)30(35,17-18-31)16-15-26-23(5-2)13-14-28(33)40-26/h6-7,9,11,13-16,21-27,32,35H,4-5,8,10,12,17-20,31H2,1-3H3,(H2,36,37,38)/b9-6+,11-7+,16-15+

InChI Key

IEXHVRAIBNTGPA-ZWDVXTLWSA-N

SMILES

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O

Isomeric SMILES

CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O

Canonical SMILES

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O

Key on ui other cas no.

126688-54-8

Synonyms

Phosphazomycin C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate
Reactant of Route 2
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate
Reactant of Route 3
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate
Reactant of Route 4
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate
Reactant of Route 5
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate
Reactant of Route 6
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate

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